molecular formula C15H10BrClO4 B2831504 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate CAS No. 432011-25-1

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate

Cat. No. B2831504
CAS RN: 432011-25-1
M. Wt: 369.6
InChI Key: RIYGRPFTZUWRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate (2BF6MPCB) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a small molecule that can be used to study a variety of biological processes, including enzyme catalysis, protein-protein interactions, and drug delivery. This compound has been used in a variety of scientific studies, including those related to cancer, diabetes, and drug design.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate is not fully understood. However, it is believed that it binds to proteins, which then alters the proteins’ structure and activity. This binding is thought to be reversible, meaning that the proteins can return to their original form and activity once the 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate is removed.
Biochemical and Physiological Effects
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in protein synthesis and metabolism. It has also been shown to inhibit the activity of proteins involved in cell signaling pathways. In addition, 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has been found to have anti-cancer properties, as well as to have anti-diabetic effects.

Advantages and Limitations for Lab Experiments

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and its small size makes it easy to work with in the laboratory. It is also relatively stable and can be stored for long periods of time. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes.
However, there are some limitations to using 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light, meaning that it must be stored in dark containers. Finally, it is not very selective, meaning that it may interact with other molecules that are not the target of the experiment.

Future Directions

There are a number of potential future directions for research involving 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate. One potential direction is to explore its potential use in drug design, as it has been shown to have anti-cancer and anti-diabetic effects. Additionally, further research could be done to investigate its potential use in the delivery of drugs to specific cells or tissues. Further research could also be done to explore its potential use in the study of enzyme catalysis and protein-protein interactions. Finally, further research could be done to explore its potential use in the study of drug metabolism and drug-drug interactions.

Synthesis Methods

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate can be synthesized in a number of ways. One method is the reaction of 4-chlorobenzaldehyde with 2-bromo-4-formyl-6-methoxyphenol in the presence of an acid catalyst. This reaction produces 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate in a yield of approximately 70%. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 2-bromo-4-formyl-6-methoxyphenol in the presence of an amine catalyst, as well as the reaction of 4-chlorobenzaldehyde with 2-bromo-4-formyl-6-methoxyphenol in the presence of a base catalyst.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has been used in a variety of scientific studies. It has been used to study the effects of inhibitors on enzyme catalysis, as well as to study the effects of drugs on protein-protein interactions. It has also been used to study the effects of drug delivery systems on cancer cells. In addition, 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has been used to study the effects of drugs on diabetes-related proteins.

properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO4/c1-20-13-7-9(8-18)6-12(16)14(13)21-15(19)10-2-4-11(17)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYGRPFTZUWRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate

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